

Introduction: Navigating the Isomeric Landscape of Aminochloronicotinic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-6-chloronicotinic acid

Cat. No.: B2463542

[Get Quote](#)

In the field of medicinal chemistry, precision in molecular architecture is paramount. The compound specified, **5-Amino-6-chloronicotinic acid**, represents a distinct chemical entity. However, a comprehensive search for its specific CAS (Chemical Abstracts Service) number reveals a more prominent and commercially available isomer: 6-Amino-5-chloronicotinic acid, which is assigned CAS Number 41668-11-5^{[1][2]}. Due to the prevalence of data for this isomer, this guide will focus on the technical details of 6-Amino-5-chloronicotinic acid as a representative and highly relevant member of this compound class, while acknowledging the distinct nature of its 5-amino isomer.

These molecules belong to the class of substituted nicotinic acids—pyridine rings containing a carboxylic acid group. Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biological molecule, and its derivatives are a cornerstone of pharmaceutical research^[3]. The strategic placement of amino and chloro groups on this scaffold creates a versatile building block, offering multiple reactive sites for constructing complex molecules with therapeutic potential, including novel enzyme inhibitors and anti-cancer agents^{[3][4]}. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the properties, synthesis, and applications of this important chemical intermediate.

Physicochemical Properties and Structural Data

The utility of a chemical intermediate is defined by its physical and chemical properties. These characteristics dictate its reactivity, solubility, and stability, which are critical parameters for

designing synthetic routes and formulation strategies. 6-Amino-5-chloronicotinic acid is typically a solid powder whose properties are summarized below.

Property	Value	Source
CAS Number	41668-11-5	[1] [2]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	Chemical Databases
Molecular Weight	172.57 g/mol	Chemical Databases
Appearance	White to off-white powder	Supplier Data
Melting Point	>300 °C	[5]
Solubility	Soluble in DMSO, methanol; sparingly soluble in water	[6]

The high melting point suggests significant intermolecular forces, likely due to hydrogen bonding from the amino and carboxylic acid groups, contributing to its thermal stability[\[5\]](#). This stability is advantageous for reactions that may require elevated temperatures.

Synthesis and Chemical Reactivity

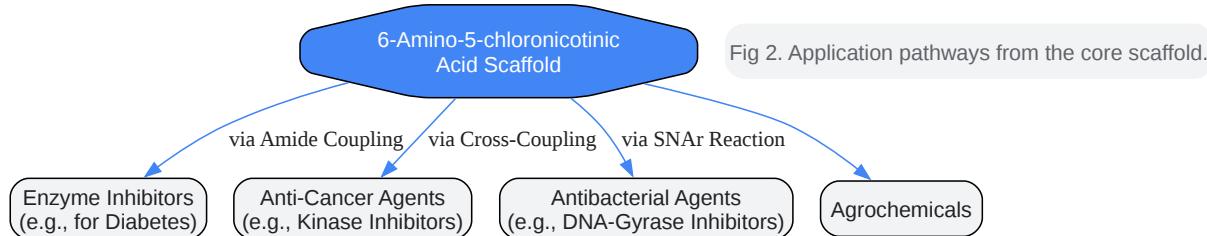
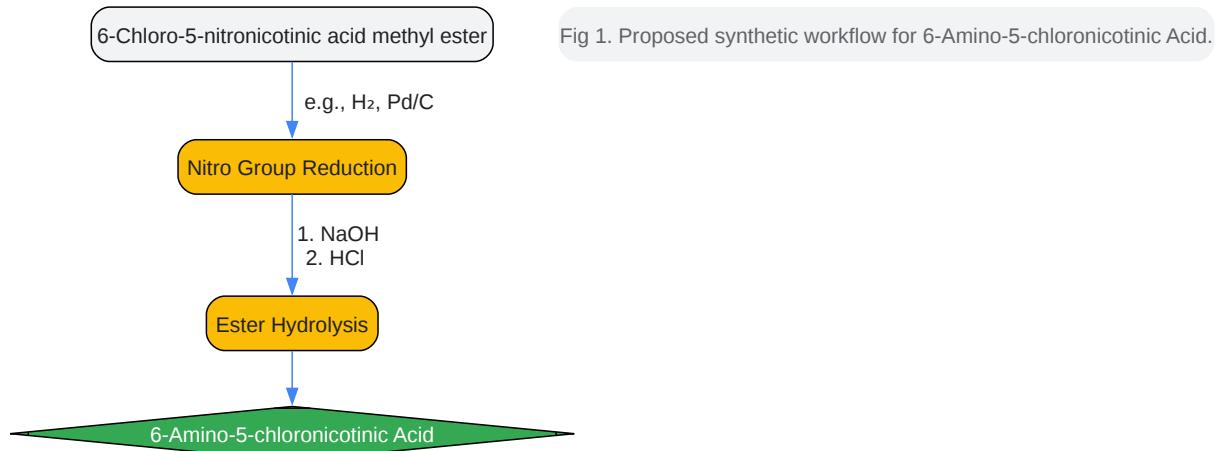
The synthesis of substituted aminonicotinic acids is a critical process for ensuring a reliable supply for research and development. While a specific, documented synthesis for 6-Amino-5-chloronicotinic acid was not found in the initial search, a logical and established pathway can be inferred from similar transformations reported for nicotinic acid derivatives[\[3\]](#).

A common and effective strategy involves a multi-step process starting from a more readily available precursor, such as 6-chloro-5-nitronicotinic acid. This approach leverages well-understood reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

- Starting Material: The synthesis would likely commence with 6-chloro-5-nitronicotinic acid methyl ester. The esterification of the carboxylic acid protects it from participating in subsequent reactions.

- Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, activated by the electron-withdrawing nitro and chloro groups, is susceptible to nucleophilic attack. However, in this case, the goal is to introduce the amino group by reducing the existing nitro group.
- Reduction of the Nitro Group: The key step is the chemical reduction of the nitro group ($-NO_2$) to an amino group ($-NH_2$). This is a standard transformation in organic synthesis, often achieved with high efficiency.
 - Causality of Reagent Choice: Catalytic hydrogenation (e.g., using H_2 gas with a palladium-on-carbon catalyst, Pd/C) or metal-acid systems (e.g., tin(II) chloride, $SnCl_2$, in hydrochloric acid, HCl) are typically employed. The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
- Hydrolysis of the Ester: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically accomplished under alkaline conditions (e.g., using sodium hydroxide, NaOH) followed by acidification to protonate the carboxylate salt, yielding the final product, 6-Amino-5-chloronicotinic acid.



Experimental Protocol: A Generalized Procedure for Nitro Group Reduction

This is a representative protocol based on standard organic chemistry practices and should be adapted and optimized for specific laboratory conditions.

- Dissolution: Dissolve the starting material (6-chloro-5-nitronicotinic acid ester) in a suitable solvent, such as ethanol or ethyl acetate, in a reaction vessel equipped with a magnetic stirrer.
- Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
- Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (H_2), typically via a balloon or a controlled pressure system.
- Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is

fully consumed.

- **Filtration:** Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
- **Workup:** The filtrate, containing the aminated product, can then proceed to the hydrolysis step.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 41668-11-5|6-Amino-5-chloronicotinic acid|BLD Pharm [bldpharm.com]
- 2. 6-Amino-5-chloronicotinic acid | 41668-11-5 [chemicalbook.com]
- 3. Nicotinic Acid Derivatives As Novel Noncompetitive α -Amylase and α -Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. innospk.com [innospk.com]
- 6. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: Navigating the Isomeric Landscape of Aminochloronicotinic Acids]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2463542#5-amino-6-chloronicotinic-acid-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com